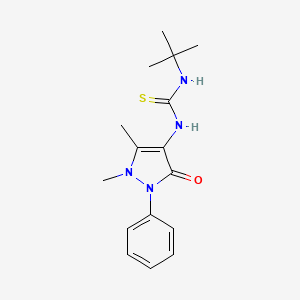

1-Tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiourea derivatives often involves the interaction of amine compounds with isothiocyanates or carbon disulfide in the presence of a suitable base. Although specific literature directly detailing the synthesis of 1-Tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea was not found, related research on thiourea derivatives provides insight. For instance, studies have detailed the electrochemical synthesis of pyrimidine derivatives from tert-butylcatechol and barbituric acids, suggesting a potential pathway involving electrophilic substitution reactions and Michael addition for the synthesis of thiourea compounds (Nematollahi & Goodarzi, 2001).

Molecular Structure Analysis

The molecular structure of thiourea derivatives has been extensively studied through techniques such as NMR spectroscopy and X-ray crystallography. These studies reveal that thioureas can exhibit various hydrogen bonding patterns and conformations depending on their substitution patterns. For example, X-ray diffraction studies on similar thiourea compounds show the significance of intramolecular and intermolecular hydrogen bonding in determining the crystal packing and stability of these molecules (Recchimurzo et al., 2020).

Chemical Reactions and Properties

Thiourea derivatives engage in a variety of chemical reactions, including nucleophilic addition, substitution reactions, and as catalysts in organic transformations. For instance, thioureas have been used as chiral solvating agents for enantiodifferentiation in NMR spectroscopy, indicating their ability to form stable complexes with other organic molecules (Recchimurzo et al., 2020). Additionally, thioureas participate in Michael addition reactions, showcasing their versatility in synthetic chemistry (Okino et al., 2005).

Wissenschaftliche Forschungsanwendungen

Biological Activities and Metabolic Pathways

Thiourea derivatives, including the ones structurally related to 1-Tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea, demonstrate remarkable biological activities. A study by Kaymakçıoğlu, Rollas, and Kartal-Aricioglu (2003) explored the anticonvulsant activity of N-phenyl-N′-(3,5-dimethylpyrazole-4-yl)thiourea derivatives, highlighting their significance in medicinal chemistry (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003).

Enzyme Inhibition and Sensing Capabilities

Further research has extended into the domain of enzyme inhibition and sensing. Rahman et al. (2021) demonstrated that thiourea derivatives can act as efficient enzyme inhibitors and mercury sensors, showcasing their versatility and potential in biochemical applications (Rahman et al., 2021).

Synthesis and Characterization

On the synthetic front, methods have been improved for the preparation of related compounds, as detailed by Kim and Qian (1993), who provided an efficient method for guanidine formation from N,N′-di-(tert-butoxycarbonyl)thiourea, underscoring the compound's utility in synthetic organic chemistry (Kim & Qian, 1993).

Structural Insights

Denk, Hatano, and Lough (2003) contributed new insights into the structure and bonding of thiourea S,S-dioxides, which are structurally related to the compound , providing a foundation for understanding the electronic properties and reactivity of these molecules (Denk, Hatano, & Lough, 2003).

Anticancer Research

In anticancer research, novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel were explored by Ali et al. (1995), highlighting the therapeutic potential of thiourea derivatives in oncology (Ali et al., 1995).

Eigenschaften

IUPAC Name |

1-tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4OS/c1-11-13(17-15(22)18-16(2,3)4)14(21)20(19(11)5)12-9-7-6-8-10-12/h6-10H,1-5H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVADXJNFKINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320901 | |

| Record name | 1-tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |

CAS RN |

324577-83-5 | |

| Record name | 1-tert-butyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)

![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)

![2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2496079.png)

![3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2496088.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2496091.png)